N'-phenyl-1H-pyrrole-2-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-phenyl-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11(10-7-4-8-12-10)14-13-9-5-2-1-3-6-9/h1-8,12-13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGGGKRMVACJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Phenyl 1h Pyrrole 2 Carbohydrazide and Its Analogues
Direct Synthesis Approaches for N'-phenyl-1H-pyrrole-2-carbohydrazide
Direct approaches typically involve the formation of the carbohydrazide (B1668358) moiety from a pre-existing pyrrole-2-carboxylic acid derivative. These methods are often favored for their straightforward nature and reliance on well-established chemical transformations.
A primary and efficient method for synthesizing pyrrole (B145914) carbohydrazides is the hydrazinolysis of corresponding pyrrole carboxylate esters. nih.govresearchgate.net This nucleophilic acyl substitution reaction involves treating a pyrrole-2-carboxylate ester, most commonly an ethyl or methyl ester, with hydrazine (B178648) hydrate (B1144303). The reaction is typically conducted under reflux in a suitable solvent, such as ethanol (B145695), to drive the conversion. nih.govnih.gov
The general procedure involves dissolving the pyrrole ester in an alcoholic solvent, followed by the addition of an excess of hydrazine hydrate. The mixture is then heated for several hours until thin-layer chromatography (TLC) indicates the completion of the reaction. nih.gov Upon cooling, the desired carbohydrazide product often precipitates from the solution as a solid, which can then be isolated by filtration and purified by recrystallization. nih.govnih.gov For instance, 1H-pyrrole-2-carbohydrazide has been successfully synthesized by reacting ethyl 1H-pyrrol-2-carboxylate with hydrazine hydrate at 70°C, affording the product in high yield. nih.gov
This method's selectivity is a key advantage; the ester group is selectively attacked by the hydrazine, leaving the pyrrole ring and other functional groups intact. nih.govresearchgate.net
Table 1: Examples of Hydrazinolysis for Carbohydrazide Synthesis
| Pyrrole Substrate | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Ethyl 1H-pyrrole-2-carboxylate | Hydrazine hydrate (80%) | None (neat) | 70°C, 45 min | 1H-Pyrrole-2-carbohydrazide | nih.gov |
| N-pyrrolylcarboxylic acid ethyl ester | Hydrazine hydrate (100%) | Ethanol (99.7%) | Reflux, 8 h | N-pyrrolylcarbohydrazide | nih.gov |
| Appropriate Ester | Hydrazine hydrate (80%) | Methanol | Suspension | Pyrazoline-5-carbohydrazides | mdpi.com |
Another direct route to this compound involves the condensation of a pyrrole-2-carboxylic acid with phenylhydrazine (B124118). This reaction typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by phenylhydrazine.
Commonly, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are employed to form a highly reactive O-acylisourea intermediate. mdpi.comsemanticscholar.org In a typical procedure, the pyrrole-2-carboxylic acid is dissolved in an aprotic solvent like dichloromethane, and EDCI is added. After a short period of stirring, a solution of phenylhydrazine is introduced, and the reaction is allowed to proceed for several hours at room temperature. mdpi.comsemanticscholar.org The workup involves washing the reaction mixture to remove the urea (B33335) byproduct and any unreacted starting materials, followed by purification of the final product. mdpi.com
Alternatively, the pyrrole-2-carboxylic acid can be converted to a more reactive acyl chloride, for example by using oxalyl chloride or thionyl chloride. orgsyn.org The resulting pyrrole-2-carbonyl chloride can then be reacted with phenylhydrazine, often in the presence of a non-nucleophilic base to scavenge the HCl generated during the reaction. This powerful acylation method provides a versatile pathway to the desired N'-phenyl carbohydrazide.
Table 2: Condensation Reaction Conditions for Hydrazide Synthesis
| Acid/Aldehyde Substrate | Hydrazine Substrate | Coupling Agent/Catalyst | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| 1H-Indole-2-carboxylic acid | Substituted benzyl (B1604629) hydrazine | EDCI | Methylene chloride | Direct coupling of acid and hydrazine. | semanticscholar.org |
| Chalcones | Phenylhydrazine | Acetic acid | Acetic acid | Condensation followed by cyclization. | researchgate.net |
| Aromatic aldehydes | Phenylhydrazine | None | Ethanol | Forms Schiff base derivatives. | researchgate.net |
| 1-Vinyl-1H-pyrrole-2-carbaldehydes | o-Phenylenediamine | TFA (1%) | DMSO | Condensation to form Schiff base intermediates. | researchgate.net |
Advanced and Modified Synthetic Strategies
Beyond direct conversions, advanced strategies focus on constructing the pyrrole ring with the necessary functionalities in place or employ modern techniques to improve reaction outcomes.
The Clauson-Kaas synthesis is a classic and versatile method for preparing N-substituted pyrroles. beilstein-journals.orgnih.govchem-station.com It involves the acid-catalyzed reaction of a primary amine with 2,5-dialkoxytetrahydrofuran. beilstein-journals.org While this reaction directly produces the pyrrole ring, it serves as a crucial preliminary step in a multi-step synthesis of the target carbohydrazide. A significant advantage of the Clauson-Kaas synthesis is that it produces a pyrrole with unsubstituted carbon atoms at positions 2, 3, 4, and 5, which are available for subsequent functionalization. beilstein-journals.orgnih.gov
To synthesize a precursor for this compound, one could first perform a Clauson-Kaas reaction to generate the core pyrrole ring. Modifications to the original protocol include using various Brønsted or Lewis acid catalysts to improve yields and broaden the substrate scope. beilstein-journals.org Following the synthesis of the pyrrole ring, a carboxyl group or its equivalent can be introduced at the C-2 position through electrophilic acylation reactions, such as the Vilsmeier-Haack reaction to introduce a formyl group or Friedel-Crafts acylation. orgsyn.orgrsc.org The resulting 2-acylpyrrole or pyrrole-2-carboxylate can then be converted to the final carbohydrazide product using the direct methods described previously (e.g., hydrazinolysis).
The application of microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, increase yields, and often enable cleaner reactions. heteroletters.orgnih.gov Traditional methods for synthesizing hydrazides and other heterocyclic compounds can require prolonged heating under reflux for many hours. organic-chemistry.org In contrast, microwave-assisted synthesis can dramatically reduce reaction times to mere minutes. heteroletters.orgorganic-chemistry.org
Both the hydrazinolysis of esters and the condensation of carboxylic acids with hydrazines are amenable to microwave assistance. The rapid and efficient heating provided by microwaves can significantly enhance the rate of these transformations. heteroletters.orgnih.gov For example, the synthesis of various pyrazole (B372694) derivatives through the condensation of phenylhydrazine with carbonyl compounds has been shown to be highly efficient under microwave irradiation, proceeding in high yields with significantly reduced reaction times compared to conventional heating. heteroletters.orgmdpi.com This approach not only improves efficiency but also aligns with the principles of green chemistry by reducing energy consumption. heteroletters.orgnih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |
|---|---|---|---|---|
| Imidazolinium salt synthesis | 24-72 hours | < 5 minutes | Drastic reduction in reaction time, high yield. | organic-chemistry.org |
| Indazole synthesis | Several hours | 35 minutes | Faster, cleaner reaction, increased yield. | heteroletters.org |
| Pyrazole synthesis | N/A | Short reaction times | High yields, solvent-free conditions. | nih.govmdpi.com |
| Benzothiazine carbohydrazide synthesis | N/A | Microwave irradiation applied | Efficient synthesis of title compounds. | nih.gov |
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the principles of green chemistry. researchgate.netmdpi.com The synthesis of this compound and its analogues can be made more environmentally benign by adopting several green strategies.
Key green approaches include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol, or deep eutectic solvents. nih.gov For instance, a copper-catalyzed Clauson-Kaas synthesis has been successfully performed in water. nih.gov
Alternative Energy Sources: Employing microwave irradiation or ultrasound energy to increase reaction rates and reduce energy consumption compared to conventional heating. mdpi.comsemanticscholar.org
Catalysis: Utilizing efficient and recyclable catalysts to minimize waste. This includes the use of heterogeneous catalysts or earth-abundant metal catalysts like copper and iron instead of more hazardous or precious metals. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing byproducts. nih.gov
Solvent-free reaction conditions, where reactants are mixed directly, often with grinding, represent another significant green approach that has been applied to the synthesis of related heterocyclic compounds. nih.govmdpi.com By integrating these principles, the synthesis of pyrrole-based compounds can be achieved with greater efficiency and a reduced environmental footprint. semanticscholar.org
Synthesis of this compound Schiff Bases and Related Hydrazones
The hydrazide functional group of this compound serves as a key building block for the synthesis of Schiff bases and hydrazones. This is typically achieved through condensation reactions with various carbonyl compounds.
Condensation with Diverse Aldehydes and Ketones
The synthesis of Schiff bases (also known as hydrazones in this context) from this compound is most commonly achieved through a condensation reaction with a wide range of aldehydes and ketones. chemistrysteps.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine group (-C=N-).
The reaction is typically carried out by refluxing equimolar amounts of the pyrrole carbohydrazide and the respective carbonyl compound in a suitable solvent, such as ethanol or methanol. researchgate.netnih.gov Often, a few drops of an acid catalyst like glacial acetic acid are added to facilitate the dehydration step. nih.gov The versatility of this method allows for the incorporation of diverse chemical moieties into the final molecule, depending on the structure of the aldehyde or ketone used.
Research has shown the successful condensation with various aromatic and heterocyclic aldehydes. For instance, substituted pyrazole carbohydrazides, which are structurally analogous to the pyrrole core, have been reacted with functionalized aromatic aldehydes to produce a series of N'-[(aryl)methylene]carbohydrazide derivatives. nih.gov Similarly, novel hydrazones have been synthesized by reacting a pyrrole hydrazide with substituted pyrrole aldehydes, thereby introducing a second pyrrole heterocycle into the molecule. nih.gov The choice of aldehyde, such as α- or β-substituted pyrrole aldehydes, can influence the properties of the resulting hydrazone. nih.gov
| Carbohydrazide Scaffold | Aldehyde/Ketone Reactant | Reaction Conditions | Reference |
|---|---|---|---|
| N-pyrrolylcarbohydrazide | Substituted pyrrole aldehydes (α and β formyl groups) | Glacial acetic acid, boiling water bath | nih.govclockss.org |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Methanol, acetic acid, reflux | researchgate.net |
| 5-substituted-1H-pyrazole-3-carbohydrazide | Functionalized aromatic aldehydes | Not specified | nih.gov |
| 1,2,3‐triazole‐4‐carbohydrazides | 4‐acetyl‐1,2,3‐triazoles | Ethanol, glacial acetic acid, boiling | researchgate.net |
| Hydrazide derivatives | Salicylaldehyde | Dry Methanol, glacial acetic acid, reflux | nih.gov |
Formation and Characterization of Azomethine Linkages (-C=N-) in Schiff Bases
The formation of the azomethine linkage (also known as an imine or Schiff base linkage, -C=N-) is the defining feature of these condensation products. The successful synthesis and structural integrity of these compounds are confirmed using various spectroscopic techniques, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
In IR spectra, the formation of the Schiff base is confirmed by the appearance of a characteristic absorption band corresponding to the C=N stretching vibration. This band typically appears in the range of 1587–1645 cm⁻¹. nih.govresearchgate.net Concurrently, the disappearance of the C=O absorption band from the parent hydrazide and the carbonyl band from the aldehyde/ketone starting materials provides further evidence of the reaction's completion. The presence of NH stretching vibrations is also observed, typically in the range of 3334-3450 cm⁻¹. researchgate.net
| Spectroscopic Technique | Functional Group | Characteristic Signal/Band | Reference |
|---|---|---|---|
| IR Spectroscopy | C=N stretch | 1587–1645 cm⁻¹ | nih.govresearchgate.net |
| IR Spectroscopy | N-H stretch | 3334–3450 cm⁻¹ | researchgate.net |
| ¹H-NMR Spectroscopy | -N=CH- proton | δ 7.85–11.00 ppm (singlet) | nih.govclockss.orgresearchgate.net |
| ¹H-NMR Spectroscopy | -NH- (pyrrole) | δ 8.60–11.23 ppm | nih.govclockss.org |
| ¹H-NMR Spectroscopy | -CONH- | δ 9.19–11.64 ppm | nih.govclockss.org |
Derivatization Strategies for this compound Scaffolds
Beyond Schiff base formation, the this compound scaffold can be modified through various derivatization strategies. These include substitutions on the pyrrole ring, functionalization of the phenyl group, and the construction of new heterocyclic rings.
Substitutions on the Pyrrole Ring (e.g., halogenation, alkylation)
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. These reactions can be used to introduce a variety of functional groups onto the ring, thereby modulating the compound's chemical properties.
Halogenation: The pyrrole ring is highly reactive towards halogens. mbbcollege.in Direct chlorination of related pyrrole-2-carboxylate esters has been successfully achieved using reagents like N-chlorosuccinimide (NCS). nih.gov This electrophilic substitution typically occurs at the electron-rich positions of the pyrrole ring, such as C4 and C5. nih.gov For instance, the chlorination of 2-trichloroacetyl-5-methyl-1H-pyrrole with NCS selectively yields the 4-chloro derivative. nih.gov
Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, including pyrrole. chemistrysteps.comorganic-chemistry.orgwikipedia.orgchemtube3d.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemtube3d.com This reaction is a milder alternative to Friedel-Crafts acylation and is highly effective for formylating pyrrole derivatives, usually at the C2 or C5 positions. chemistrysteps.comchemtube3d.com For example, ethyl 3-fluoro-1H-pyrrole-2-carboxylate undergoes Vilsmeier-Haack formylation to yield a mixture of 5-formyl and 4-formyl derivatives. nih.gov
Other electrophilic substitution reactions such as nitration and sulfonation can also be performed, although they may require mild conditions to avoid decomposition of the sensitive pyrrole ring. mbbcollege.in
Modifications and Functionalization of the Phenyl Substituent
Modifying the N'-phenyl group is a common strategy to create libraries of analogues. While direct substitution on the phenyl ring of a pre-formed this compound is less commonly reported, a widely used approach is to synthesize analogues by starting with variously substituted phenylhydrazines. nih.gov
This synthetic route involves the condensation of a pyrrole-2-carboxylic acid derivative (like an acid chloride or ester) with a substituted phenylhydrazine. This allows for the introduction of a wide array of functional groups onto the phenyl ring. For example, the synthesis of analogues with a 4-chlorophenyl moiety has been achieved by using 4-chlorophenylhydrazine (B93024) in the initial synthetic steps. nih.gov Similarly, other research on related hydrazides has utilized substituted phenylhydrazine hydrochlorides in condensation reactions to produce a diverse set of compounds with modified phenyl groups, including those with nitro or other substituents. nih.govnih.gov
Heterocyclic Ring Annulation and Hybrid Compound Synthesis
The carbohydrazide moiety is a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings. This strategy involves the intramolecular or intermolecular cyclization of the hydrazide or its derivatives to form new ring systems fused to or appended to the pyrrole core.
Synthesis of 1,3,4-Oxadiazoles: A very common transformation of carbohydrazides is their conversion into 1,3,4-oxadiazoles. nih.govnih.gov This can be achieved by the cyclodehydration of N-acylhydrazide intermediates, which are formed by reacting the carbohydrazide with a carboxylic acid or acid chloride. Dehydrating agents such as phosphorus oxychloride (POCl₃) are frequently used to effect this cyclization. nih.gov
Synthesis of 1,2,4-Triazoles: The carbohydrazide scaffold is also a key starting material for 1,2,4-triazoles. One reported method involves reacting a carbohydrazide with carbon disulfide in a basic solution to form a dithiocarbazate intermediate. Subsequent reaction with hydrazine hydrate leads to the formation of a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. researchgate.netnih.gov This triazole can then be used as a building block for further synthesis, such as the creation of fused triazolo-thiadiazine systems. researchgate.net
Synthesis of Fused Ring Systems: The pyrrole nucleus itself can be used as a foundation for building fused heterocyclic systems. For example, pyrrolopyrimidines are a class of compounds that have been synthesized from appropriately substituted pyrrole precursors. nih.govnih.gov These syntheses often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole scaffold, leading to hybrid compounds with extended aromatic systems. nih.govnih.gov
| Starting Scaffold | Reagents | Resulting Heterocycle | Reference |
|---|---|---|---|
| Aryl Hydrazide | β-benzoyl propionic acid, POCl₃ | 1,3,4-Oxadiazole | nih.gov |
| 1,2,3‐triazole‐4‐carbohydrazide | 1. CS₂/KOH; 2. Hydrazine hydrate | 4H‐1,2,4‐triazole‐3‐thiol | researchgate.net |
| 4-amino-1,2,4-triazole-3-thiol | α‐bromoketones | 7H‐ clockss.orgnih.govmdpi.comtriazolo[3,4‐b] clockss.orgresearchgate.netmdpi.comthiadiazine | researchgate.net |
| Substituted Pyrrole-2-amine | Thiourea (B124793) or Formamide | Pyrrolo[2,3-d]pyrimidine | nih.govnih.gov |
Functionalization at the Hydrazide Nitrogen (N') for Structural Diversity
The hydrazide functional group of this compound serves as a versatile platform for introducing structural diversity. A primary method for achieving this is through condensation reactions with various aldehydes and ketones to form hydrazones. This approach allows for the incorporation of a wide array of substituents, effectively creating a library of new analogues.
A key strategy involves the reaction of a pyrrole-based carbohydrazide with substituted pyrrole aldehydes. nih.gov This condensation reaction typically occurs by heating the two reactants in a suitable solvent, such as glacial acetic acid. nih.gov The selection of different α- and β-pyrrole aldehydes enables the introduction of a second pyrrole heterocycle into the final molecule, allowing for the exploration of structure-activity relationships. nih.gov The resulting hydrazones feature a characteristic -CH=N- proton signal in their ¹H-NMR spectra. nih.gov
For instance, novel pyrrole-based hydrazones have been synthesized by reacting a parent N-pyrrolylcarbohydrazide with various pyrrole aldehydes. nih.gov The initial carbohydrazide is prepared via selective hydrazinolysis of the corresponding ethyl ester, which is itself formed from the N-pyrrolylcarboxylic acid. nih.gov This multi-step process provides access to a range of hydrazone derivatives with potential biological activities. nih.gov
Beyond simple aldehydes, more complex structures can be introduced. For example, pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives have been synthesized through the nucleophilic addition of aminoguanidine (B1677879) hydrochloride to chalcone (B49325) precursors. nih.gov This demonstrates a multi-component approach to achieving significant structural modifications at the hydrazide end of the molecule. nih.gov
The table below summarizes examples of hydrazone derivatives synthesized from a pyrrole carbohydrazide precursor.
| Aldehyde Reactant | Resulting Hydrazone | Reference |
| Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | Hydrazone 1A | nih.gov |
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Hydrazone 1B | nih.gov |
| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Hydrazone 1C | nih.gov |
| Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | Hydrazone 1D | nih.gov |
Optimization of Synthetic Pathways and Reaction Parameters
Optimizing the synthesis of this compound and its analogues is crucial for improving yields, reducing reaction times, and enhancing the environmental profile of the procedures. This involves a careful selection of catalysts, solvents, and other reaction conditions like temperature and heating methods.
Role of Catalytic Systems in this compound Synthesis
Catalytic systems play a pivotal role in the synthesis and application of this compound and related structures. The compound itself can act as a ligand in copper-catalyzed reactions. Specifically, a catalyst system composed of copper(I) iodide (CuI) and this compound has been developed for the amination of aryl halides. researchgate.net
This system has proven effective for the Ullmann-type C-N coupling of various aryl bromides and iodides with a range of aliphatic and aryl amines. researchgate.net A key advantage of this protocol is the low loading of both the copper salt and the carbohydrazide ligand, typically around 5 mol%, which still affords high yields. researchgate.net The catalytic cycle is efficient and demonstrates good chemoselectivity. researchgate.net Research has also explored using graphene oxide (GO) as an efficient and recyclable acid catalyst for the synthesis of N-substituted pyrroles via the Paal-Knorr condensation, highlighting the importance of acidic groups on the catalyst surface. researchgate.net
The table below outlines the key features of the CuI/N'-phenyl-1H-pyrrole-2-carbohydrazide catalytic system.
| Component | Function | Typical Loading | Substrates | Reference |
| Copper(I) Iodide (CuI) | Catalyst | 5 mol% | Aryl iodides, Aryl bromides | researchgate.net |
| This compound | Ligand | 5 mol% | Aliphatic amines, Aryl amines | researchgate.net |
Solvent Effects and Reaction Condition Optimization
The choice of solvent and reaction conditions significantly influences the outcome of synthetic procedures for pyrrole-based carbohydrazides. The pursuit of "green" chemistry has led to the exploration of environmentally benign solvents. Poly(ethylene glycol) (PEG) has been successfully used as a solvent for copper-catalyzed reactions involving pyrrole-carboxamide ligands, offering a greener alternative to traditional organic solvents. researchgate.netepa.gov Reactions performed in PEG can proceed efficiently, and this approach is attractive due to the simple experimental operation. researchgate.netepa.gov
Water has also been investigated as a medium for pyrrole synthesis. researchgate.netresearchgate.net Pyrrole-2-carbohydrazides have been used as ligands for copper-catalyzed amination of aryl halides in pure water, yielding products in high yields. researchgate.net The Paal-Knorr synthesis of N-substituted 2,5-dimethyl pyrroles has also been successfully carried out in water, demonstrating its suitability for certain pyrrole cyclocondensation reactions. researchgate.net
In addition to solvent choice, temperature and heating methods are critical parameters. Reactions can be optimized by comparing conventional heating with microwave irradiation. researchgate.net For instance, the CuI/N'-phenyl-1H-pyrrole-2-carbohydrazide system is effective under both heating methods. researchgate.net The optimal temperature is determined experimentally; for example, in the synthesis of certain pyrazolo[3,4-d]pyrimidines, 80°C was found to be the ideal temperature, providing higher conversion in shorter times compared to room temperature or 100°C. researchgate.net The stability of the final product can also be a factor, as some aldehydes like pyrrole-2-carbaldehyde have shown instability under certain conditions, leading to reduced yields at higher biocatalyst concentrations. mdpi.com
The following table compares different solvents used in the synthesis of pyrrole derivatives.
| Solvent | Reaction Type | Advantages | Reference |
| Poly(ethylene glycol) (PEG) | Copper-catalyzed amination | Green solvent, simple operation | researchgate.netepa.gov |
| Water | Copper-catalyzed amination, Paal-Knorr condensation | Green solvent, high yields achievable | researchgate.netresearchgate.net |
| Glacial Acetic Acid | Hydrazone formation | Effective for condensation reactions | nih.gov |
| Ethanol | Carbohydrazide synthesis | Standard solvent for hydrazinolysis | nih.gov |
Advanced Spectroscopic and Structural Elucidation of N Phenyl 1h Pyrrole 2 Carbohydrazide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of N'-phenyl-1H-pyrrole-2-carbohydrazide and its derivatives, providing detailed information about the proton and carbon environments, their connectivity, and the molecule's dynamic behavior in solution.
¹H NMR for Proton Chemical Environment Analysis
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The pyrrole (B145914) ring protons typically appear as distinct multiplets in the aromatic region. researchgate.netchemicalbook.com The proton on the pyrrole nitrogen (NH) gives a characteristic broad signal, often in the downfield region, whose chemical shift can be sensitive to solvent and concentration. chemicalbook.com The protons of the phenyl group, substituted on the hydrazide nitrogen, also resonate in the aromatic region, typically between 7.00 and 8.00 ppm. mdpi.com The two hydrazide protons (NH-NH) exhibit distinct signals, which can be broadened due to exchange processes and hydrogen bonding. researchgate.netpeerj.com
The specific chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing carbonyl group deshields the adjacent pyrrole protons, shifting their signals downfield. For the parent 1H-pyrrole, protons resonate at approximately 6.2 and 6.7 ppm, while in pyrrole-2-carboxylic acid, these shifts move downfield. chemicalbook.comchemicalbook.com
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrrole-NH | > 10.0 | Broad Singlet | Position is solvent and concentration dependent. |
| Amide-NH | 9.0 - 10.0 | Broad Singlet | Involved in hydrogen bonding. |
| Hydrazide-NH | 7.5 - 8.5 | Broad Singlet / Multiplet | Coupled to phenyl protons. |
| Phenyl Protons | 6.8 - 7.8 | Multiplets | Pattern depends on substitution. |
| Pyrrole H5 | ~7.0 | Multiplet | |
| Pyrrole H3 | ~6.8 | Multiplet | |
| Pyrrole H4 | ~6.2 | Multiplet |
Note: Data are estimated based on values reported for analogous structures. chemicalbook.commdpi.comresearchgate.netresearchgate.net
¹³C NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of this compound. The carbonyl carbon of the hydrazide group is a key diagnostic signal, typically appearing significantly downfield in the range of 160-170 ppm. nih.gov The carbon atoms of the pyrrole and phenyl rings resonate in the aromatic region, generally between 100 and 150 ppm. mdpi.comnih.gov
The chemical shifts of the pyrrole carbons are diagnostic. In unsubstituted pyrrole, the C2/C5 carbons appear around 118 ppm and the C3/C4 carbons around 108 ppm. chemicalbook.comspectrabase.com The attachment of the carbohydrazide (B1668358) group at the C2 position causes a downfield shift for C2 and influences the shifts of the other pyrrole carbons. The phenyl carbons will show a characteristic pattern of signals depending on the electronic nature of the hydrazide substituent. rsc.org
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 160 - 165 | |
| Phenyl C (ipso) | 140 - 150 | Attached to Nitrogen. |
| Pyrrole C2 | ~130 | Attached to Carbonyl. |
| Phenyl C (o, m, p) | 110 - 130 | |
| Pyrrole C5 | ~125 | |
| Pyrrole C3 | ~115 | |
| Pyrrole C4 | ~110 |
Note: Data are estimated based on values reported for analogous structures. mdpi.comchemicalbook.comnih.govspectrabase.comrsc.org
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. It is used to identify adjacent protons, for instance, tracing the connectivity between the H3, H4, and H5 protons on the pyrrole ring and the coupled protons within the phenyl ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) , also referred to as HMQC, correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for definitively assigning each carbon signal to its attached proton(s). peerj.comnih.gov
Spectroscopic Probes for Tautomerism and Conformational Studies
This compound derivatives can exist as a mixture of conformers due to restricted rotation around the amide (C-N) and N-N bonds. peerj.com This conformational isomerism, often observed as a mixture of synperiplanar and antiperiplanar forms, can be studied using variable-temperature NMR. peerj.com At room temperature, these conformers may be in rapid equilibrium, leading to broadened NMR signals. As the temperature is lowered, the rate of interconversion slows, potentially allowing for the observation of distinct sets of signals for each conformer. peerj.com This phenomenon provides valuable insight into the molecule's dynamic behavior and preferred shapes in solution.
Furthermore, the hydrazide moiety can potentially exhibit keto-enol tautomerism. NMR spectroscopy serves as a key tool to investigate this equilibrium, as the chemical shifts of the protons and carbons involved would differ significantly between the tautomeric forms.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies. researchgate.netnih.gov
The most prominent absorptions are associated with the N-H and C=O bonds.
N-H Stretching: The pyrrole N-H and the two hydrazide N-H groups give rise to stretching vibrations typically observed in the 3100-3400 cm⁻¹ region. researchgate.net These bands are often broad due to intermolecular hydrogen bonding. nih.gov
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (amide I band) stretching vibration is expected in the region of 1640-1680 cm⁻¹. researchgate.netacgpubs.org Its exact position can indicate the extent of hydrogen bonding.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyrrole and phenyl rings are found just above 3000 cm⁻¹. acgpubs.org
C=C and C=N Stretching: Vibrations from the carbon-carbon double bonds within the aromatic rings appear in the 1450-1620 cm⁻¹ region. acgpubs.org
N-H Bending: The bending vibration of the N-H groups (amide II band) typically occurs around 1550-1620 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretching | Pyrrole-NH, Amide-NH | 3100 - 3400 | Medium-Strong, Broad |
| Aromatic C-H Stretching | Phenyl C-H, Pyrrole C-H | 3000 - 3100 | Medium-Weak |
| C=O Stretching (Amide I) | Amide | 1640 - 1680 | Strong |
| C=C Stretching | Aromatic Rings | 1450 - 1620 | Medium-Variable |
| N-H Bending (Amide II) | Amide | 1550 - 1620 | Medium |
Note: Data compiled from general IR correlation tables and spectra of analogous compounds. researchgate.netacgpubs.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₁N₃O), the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 201.22 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com
The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the structure. Common fragmentation pathways would involve the cleavage of the relatively weak bonds in the carbohydrazide linker.
Cleavage of the N-N bond, leading to fragments such as the pyrrole-2-carbonyl cation (m/z ~94) and the phenylaminyl radical or related ions.
Cleavage of the amide C-N bond, which could generate the phenylhydrazinyl cation (m/z ~107) and the pyrroyl radical.
A major fragment often observed for pyrrole-containing compounds is the pyrrole ring itself or related aromatic cations. nist.govnih.gov The phenyl cation (m/z 77) is also a common fragment.
Analysis of these fragment ions allows for the confirmation of the different structural units (pyrrole, phenyl, and carbohydrazide) and how they are connected.
X-ray Crystallography for Three-Dimensional Structural Determination in Solid State
For a related derivative, 3,4-dimethyl-N'-(propan-2-ylidene)-1H-pyrrole-2-carbohydrazide, a complete crystal structure has been determined, offering further understanding of the conformational possibilities of the carbohydrazide side chain upon substitution. researchgate.net The crystallographic data for these related compounds are summarized in the table below.
Table 1: Crystallographic Data for 1H-Pyrrole-2-carbohydrazide and a Derivative
| Parameter | 1H-Pyrrole-2-carbohydrazide nih.govnih.gov | 3,4-dimethyl-N'-(propan-2-ylidene)-1H-pyrrole-2-carbohydrazide researchgate.net |
|---|---|---|
| Formula | C₅H₇N₃O | C₁₀H₁₅N₃O |
| Molecular Weight | 125.14 | 193.25 |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pbca | P-1 |
| a (Å) | 9.9789 (16) | 6.662 (1) |
| b (Å) | 8.5633 (14) | 7.414 (1) |
| c (Å) | 13.657 (2) | 12.022 (2) |
| α (°) | 90 | 74.567 (3) |
| β (°) | 90 | 86.791 (3) |
| γ (°) | 90 | 68.256 (3) |
| Volume (ų) | 1167.0 (3) | 531.0 |
| Z | 8 | 2 |
| Temperature (K) | 296 | 296 |
Chromatographic Methods for Purity Assessment and Identity Confirmation (e.g., LC-MS, TLC)
Chromatographic techniques are indispensable for verifying the purity of synthesized compounds and confirming their identity. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) and thin-layer chromatography (TLC) are routinely employed for the analysis of pyrrole hydrazone derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that separates components of a mixture and provides mass-to-charge ratio information for each component, enabling both quantification and structural elucidation. For this compound derivatives, a reversed-phase HPLC (RP-HPLC) method is generally suitable. While a specific method for the title compound is not detailed in the literature, a general procedure can be inferred from studies on analogous pyrrole-containing hydrazones. pensoft.netpensoft.net
A typical RP-HPLC method would involve a C18 stationary phase, which is effective at separating moderately polar to nonpolar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition optimized to achieve good resolution. pensoft.netpensoft.net Isocratic elution, where the mobile phase composition remains constant, can be employed for rapid analysis. researchgate.net Mass spectrometric detection provides high specificity and allows for the confirmation of the molecular weight of the target compound.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for monitoring the progress of a reaction and assessing the purity of the product. For pyrrole derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. nih.govmdpi.com The choice of mobile phase is critical for achieving good separation. A mixture of a moderately polar solvent, such as ethyl acetate, and a nonpolar solvent, like hexane, is often effective. The separated spots can be visualized under UV light or by using a staining agent. mdpi.comnih.gov The retention factor (Rf) value is a key parameter used to identify compounds.
Table 2: Representative Chromatographic Conditions for the Analysis of Pyrrole Hydrazone Derivatives
| Parameter | LC-MS | TLC |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 column pensoft.net | Silica gel 60 F254 plate nih.gov |
| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer (pH 3.5) (e.g., 42:22:36 v/v/v) pensoft.net | Ethyl Acetate:Hexane (e.g., 1:1 v/v) |
| Detection | Mass Spectrometry (MS) and UV (e.g., 272 nm) pensoft.net | UV light (254 nm) or Anisaldehyde stain mdpi.com |
| Key Parameter | Retention Time (tᵣ) pensoft.net | Retention Factor (Rբ) |
Biological Activity and Pharmacological Potential of N Phenyl 1h Pyrrole 2 Carbohydrazide Scaffolds
Antimicrobial Activity Studies
The quest for new antimicrobial agents is a global health priority, driven by the rise of drug-resistant pathogens. Pyrrole-hydrazide derivatives have been extensively investigated for their potential to combat bacterial, mycobacterial, and fungal infections.
The antibacterial potential of N'-phenyl-1H-pyrrole-2-carbohydrazide and its analogs has been evaluated against both Gram-positive and Gram-negative bacteria. These studies often involve modifying the core structure to enhance potency and spectrum of activity.
Derivatives of the pyrrole-carboxamide scaffold have demonstrated notable efficacy against Gram-positive bacteria, including the resilient pathogen Staphylococcus aureus. In one study, a series of pyrrole (B145914) benzamide (B126) derivatives showed potent activity against S. aureus with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. nih.gov Another study highlighted a curcumin-based pyrrole conjugate that exhibited an MIC value of 16 µg/mL against S. aureus. nih.gov Furthermore, a novel pyrrolamide-type GyrB/ParE inhibitor demonstrated exceptional antibacterial efficacy against S. aureus with an MIC value as low as 0.008 μg/mL. nih.gov The natural compound 1-methoxypyrrole-2-carboxamide also showed antibacterial activity against S. aureus, with an inhibition zone of 12 mm at a concentration of 100 μ g/disk . nih.gov
**Table 1: Antibacterial Activity of Selected Pyrrole Derivatives against *Staphylococcus aureus***
| Compound | Modification | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrrole benzamide derivatives | Varied substitutions | 3.12 - 12.5 | nih.gov |
| Curcumin-based pyrrole conjugate | Curcumin conjugation | 16 | nih.gov |
| Pyrrolamide-type inhibitor | Dichloro and methoxy (B1213986) substitutions | 0.008 | nih.gov |
| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Complex derivative | 29.8 | nih.gov |
The activity of pyrrole-based compounds against Gram-negative bacteria such as Escherichia coli has also been a subject of investigation. While some derivatives show more potent activity against Gram-positive strains, several compounds have demonstrated promising results against E. coli. For instance, certain 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have been explored as potential inhibitors of E. coli DNA gyrase. nih.gov In a broader screening, a hit rate of 0.024% was observed for compounds inhibiting E. coli growth at a concentration of 12.5 μM. nih.gov One study found that two pyrrole derivatives, phallusialides A and B, exhibited antibacterial activity against E. coli with an MIC value of 64 μg/mL. nih.gov
**Table 2: Antibacterial Activity of Selected Pyrrole Derivatives against *Escherichia coli***
| Compound | Modification | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Complex derivative | 29.6 | nih.gov |
| Phallusialide A & B | Natural alkaloids | 64 | nih.gov |
| Bishydrazone 14b | 5-nitrothien-2-yl moieties | Inhibition zone of 19 mm | lmaleidykla.lt |
Tuberculosis remains a significant global health threat, and the discovery of new antimycobacterial agents is crucial. Pyrrole-2-carboxamide derivatives have been identified as promising inhibitors of Mycobacterium tuberculosis. Specifically, these compounds have been investigated as inhibitors of the essential mycobacterial membrane protein MmpL3. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the pyrrole ring and the carboxamide substituent can significantly enhance anti-TB activity. nih.gov For example, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and bulky groups to the carboxamide has led to compounds with potent activity. nih.gov Some derivatives have shown MIC values below 0.016 μg/mL against the H37Rv strain. nih.gov One particular derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, was found to have an MIC of 0.7 µg/mL against M. tuberculosis H37Rv. nih.gov
Table 3: Antimycobacterial Activity of Selected Pyrrole-2-Carboxamide Derivatives against M. tuberculosis H37Rv
| Compound | Modification | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrrole-2-carboxamide derivatives | Varied substitutions | <0.016 | nih.gov |
| ENBHEDPC | 4-nitrobenzoyl hydrazone | 0.7 | nih.gov |
| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | Iodo and methyl substitution | < 2.0 µmol/L | nih.gov |
The N'-phenylhydrazide scaffold, which is structurally related to this compound, has been explored for its antifungal properties. A study involving the synthesis of fifty-two N'-phenylhydrazides showed that many of these compounds exhibited varying degrees of antifungal activity against several strains of Candida albicans. nih.gov Notably, some of these compounds demonstrated better inhibitory activity against fluconazole-resistant strains than fluconazole (B54011) itself. nih.gov The most active compounds had MIC80 values (the concentration inhibiting 80% of fungal growth) as low as 1.9 μg/mL against C. albicans. nih.gov
**Table 4: Antifungal Activity of Selected N'-Phenylhydrazide Derivatives against *Candida albicans***
| Compound | Fungal Strain | MIC80 (µg/mL) | Reference |
|---|---|---|---|
| A11 | C. albicans SC5314 | 1.9 | nih.gov |
| A11 | C. albicans 4395 (Fluconazole-resistant) | 4.0 | nih.gov |
| A11 | C. albicans 5272 (Fluconazole-resistant) | 3.7 | nih.gov |
Antibacterial Efficacy Investigations
Anticancer and Antiproliferative Activity Evaluation
The development of novel anticancer agents is a cornerstone of oncological research. Pyrrole hydrazone derivatives have shown potential as antiproliferative agents. A study on novel pyrrole-based hydrazones investigated their effects on various tumor and non-tumor cell lines. nih.gov One of the synthesized hydrazones, designated as 1C, exhibited selective antiproliferative activity against human melanoma (SH-4) cells with an IC50 value of 44.63 ± 3.51 μM. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest in the S phase. nih.gov Other related heterocyclic carbohydrazides have also been evaluated for their anticancer potential, with some showing activity against leukemia cell lines at a concentration of 10-4 M. mdpi.com
Table 5: Antiproliferative Activity of Selected Pyrrole Hydrazone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1C (Pyrrole Hydrazone) | SH-4 (Melanoma) | 44.63 ± 3.51 | nih.gov |
| 1 (Pyrrole Carbohydrazide) | HaCaT (Keratinocytes) | 9.64 ± 0.58 | nih.gov |
| 1D (Pyrrole Hydrazone) | HaCaT (Keratinocytes) | 11.03 ± 0.42 | nih.gov |
In Vitro Cytotoxicity on Defined Cancer Cell Lines (e.g., melanoma, keratinocytes)
Derivatives based on the pyrrole-carbohydrazide framework have been assessed for their antiproliferative effects against various cancer cell lines. A study involving novel pyrrole hydrazones, synthesized from a pyrrole-based carbohydrazide (B1668358), investigated their activity on human melanoma (SH-4) and keratinocyte (HaCaT) cell lines. nih.gov Among the tested compounds, one derivative, designated as 1C, was identified as the most selective against tumor cells, with a selectivity index (SI) of 3.83. nih.gov It demonstrated significant antiproliferative activity against SH-4 melanoma cells, recording a half-maximal inhibitory concentration (IC50) of 44.63 ± 3.51 µM. nih.gov
In other research, a series of hydrazonoyl halides (2a-2f) were screened for their in vitro antitumor activity against a panel of human cancer cell lines at a single dose of 100μg/ml. nih.gov The screening included prostate cancer (PC3), hepatocellular carcinoma (HepG-2), colon cancer (HCT-116), and breast cancer (MCF-7). nih.gov The results showed potent cytotoxicity, with four of the compounds achieving 100% inhibition against the HCT-116 cell line and four others showing over 90% inhibition against both MCF-7 and HepG-2 cell lines. nih.gov All tested compounds exhibited cytotoxic activity with over 90% inhibition in the PC3 cell line. nih.gov Subsequent determination of IC50 values for the most promising compounds revealed values lower than 20μM across all tested cancer cell lines. nih.gov
Table 1: In Vitro Cytotoxicity of Pyrrole Hydrazone Derivative 1C
| Cell Line | Compound | IC50 Value (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Human Melanoma (SH-4) | 1C | 44.63 ± 3.51 | 3.83 |
Data sourced from a study on novel pyrrole hydrazones. nih.gov
Cellular Mechanism of Antiproliferative Effect (e.g., apoptosis induction, cell cycle arrest)
Investigations into the mechanisms underlying the cytotoxic effects of these scaffolds have revealed their ability to interfere with fundamental cellular processes, leading to cancer cell death. The antiproliferative effect of the selective pyrrole hydrazone 1C in melanoma cells is directly linked to its capacity to induce apoptosis and trigger cell cycle arrest in the S phase. nih.gov
Similarly, studies on related hydrazonoyl halide derivatives provided deeper insights into their mode of action. Two compounds, 2c and 2f, were found to induce apoptosis in MCF-7 breast cancer cells by upregulating the expression of caspase-3 and BAX in a p53-mediated pathway. nih.govresearchgate.net However, these compounds also promoted the expression of the anti-apoptotic protein BCL2. nih.govresearchgate.net Furthermore, cell cycle analysis performed on both MCF-7 and HCT-116 cell lines demonstrated that compounds 2c and 2f caused cell death by inducing cell cycle arrest at the G2/M phase. nih.govresearchgate.net Compound 2c was noted to be a more efficient inducer of G2/M arrest than compound 2f in both cell lines. researchgate.net
Table 2: Mechanistic Actions of Pyrrole-Related Derivatives
| Compound/Derivative | Cell Line(s) | Cellular Effect |
|---|---|---|
| Pyrrole Hydrazone 1C | SH-4 (Melanoma) | Apoptosis induction, S phase cell cycle arrest. nih.gov |
| Hydrazonoyl Halides 2c & 2f | MCF-7, HCT-116 | Apoptosis induction (via caspase-3, BAX), G2/M phase cell cycle arrest. nih.govresearchgate.net |
Enzyme Inhibition Studies
The pharmacological potential of this compound scaffolds extends to the targeted inhibition of specific enzymes crucial for the survival of pathogens.
Inhibition of Bacterial DNA Gyrase
A series of N-phenylpyrrolamide inhibitors demonstrated potent activity against bacterial DNA gyrase, a critical enzyme for bacterial replication. nih.gov The most effective inhibitors in this series displayed low nanomolar IC50 values, ranging from 2 to 20 nM, against Escherichia coli DNA gyrase. nih.govrsc.org One specific compound, 22i, had an IC50 of 143 nM against E. coli topoisomerase IV. rsc.org Importantly, these compounds showed high selectivity for the bacterial enzymes, as none exhibited activity against human DNA topoisomerase IIα. nih.govrsc.org This on-target potency represents a significant enhancement over previous generations of N-phenylpyrrolamide inhibitors. nih.gov The antibacterial effect of these compounds was also confirmed, with compound 22e being highly effective against Gram-positive bacteria, showing Minimum Inhibitory Concentration (MIC) values of 0.25 μg/mL against Staphylococcus aureus and MRSA, and 0.125 μg/mL against Enterococcus faecalis. rsc.org
Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)
Derivatives of the pyrrole-carbohydrazide scaffold have been successfully developed as inhibitors of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis. A study focused on a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides reported that the majority of the synthesized molecules showed appreciable inhibitory action against the ENR enzyme. nih.gov This research highlights the potential of these scaffolds in developing new antibacterial agents targeting the InhA enzyme, the ENR from Mycobacterium tuberculosis. nih.gov
Investigations into Other Relevant Enzyme Targets (e.g., COX-2, HIV-1 Integrase)
The structural versatility of the pyrrole core has allowed for its exploration as an inhibitor of other clinically relevant enzymes.
Cyclooxygenase-2 (COX-2): Research into N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally related to the core scaffold, revealed inhibitory activity against cyclooxygenase enzymes. nih.gov All tested compounds in the series were found to inhibit both COX-1 and COX-2. nih.gov Notably, most of these derivatives demonstrated stronger COX-2 selectivity than the reference anti-inflammatory drug, meloxicam. nih.gov
HIV-1 Integrase: The pyrrole framework has been a foundation for developing inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov Bicyclic pyrimidinones (B12756618) and pyrido[1,2-a]pyrimidin-4-one scaffolds, derived from modifying a pyrimidinone structure, have been identified as a new class of HIV-1 integrase inhibitors with nanomolar activity. nih.gov In a different approach, a pharmacophore model was used to identify substituted 2-pyrrolinones with modest inhibitory activity against HIV-1 integrase. researchgate.net Further efforts led to the discovery of indole-2-carboxylic acid derivatives that clearly inhibited the strand transfer function of HIV-1 integrase, with IC50 values ranging from 12.41 to 47.44 μM. mdpi.com
Other Investigated Biological Activities
Beyond their anticancer and specific enzyme-inhibiting properties, compounds featuring the pyrrole-carbohydrazide scaffold have shown broader antimicrobial activities. The N-phenylpyrrolamide inhibitors of DNA gyrase also exhibited significant antibacterial efficacy. rsc.org For instance, compounds 23b and 23c were effective against Gram-negative bacteria like E. coli, Pseudomonas aeruginosa, and Acinetobacter baumannii, with MIC values between 4 and 32 μg/mL. rsc.org Compound 23b was particularly potent against Klebsiella pneumoniae, with an MIC of 0.0625 μg/mL. rsc.org
The dual ENR and DHFR inhibitors based on the 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide structure also demonstrated strong antibacterial and antitubercular properties. nih.gov Additionally, some hydrazonoyl halide derivatives were evaluated for their antimicrobial effects, with compounds 2a, 2e, and 2f showing high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov
Anti-inflammatory Properties
The pyrrole nucleus is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin (B1671933) and ketorolac, which highlights the potential of pyrrole-based compounds as anti-inflammatory agents. nih.gov Research into this compound and its related structures has focused on their ability to inhibit key enzymes in the inflammatory pathway, particularly cyclooxygenase (COX). The COX enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov
Studies on fused pyrrole derivatives, such as pyrrolopyridines, have shown significant anti-inflammatory activity. Certain pyrrolopyridine derivatives demonstrated efficacy comparable to the standard drug diclofenac, with their anti-inflammatory effects persisting for up to four hours after administration of carrageenan in preclinical models. nih.gov Molecular docking studies suggest that these compounds can bind effectively within the active site of the COX-2 enzyme. nih.govmdpi.com For instance, some derivatives form hydrogen bonds with key amino acid residues like Tyr 355, similar to the interaction of diclofenac. nih.gov
Further investigations into related structures like pyrrolo[2,3-d]pyrimidines revealed that modifications to the scaffold significantly influence their anti-inflammatory potential. The conversion of a chloro-pyrrolo[2,3-d]pyrimidine to a hydrazino derivative was found to be crucial for conferring anti-inflammatory activity. researchgate.net Specifically, derivatives containing a 4-methoxyphenyl (B3050149) group showed notable activity. researchgate.net This indicates that the electronic and steric properties of substituents on the pyrrole and phenyl rings are critical determinants of the anti-inflammatory effects of these compounds. The ability of these scaffolds to serve as a template for new COX inhibitors underscores their therapeutic promise. mdpi.com
Table 1: Anti-inflammatory Activity of Selected Pyrrole Derivatives
This table presents data on the cyclooxygenase (COX) inhibitory activity of various pyrrole-based compounds, showcasing their potential as anti-inflammatory agents.
Compound COX-1 Inhibition (%) COX-2 Inhibition (%) Reference Drug Source Pyrrolopyridine 3i Not Specified Significant Activity Diclofenac researchgate.net Pyrrolopyridine 3l Not Specified Significant Activity Diclofenac researchgate.net Pyrrolo[2,3-d]pyrimidine 2b Not Specified Good Activity Ibuprofen nih.gov Pyrrolo[2,3-d]pyrimidine 7b Not Specified Good Activity Ibuprofen nih.gov 1,3,4-Oxadiazole Derivative TG4 ~50% ~75% Meloxicam mdpi.com 1,3,4-Oxadiazole Derivative TG6 ~55% ~70% Meloxicam mdpi.com
Antiviral Properties
The this compound scaffold has emerged as a promising framework for the development of novel antiviral agents. The carbohydrazide linkage is a key structural feature in various compounds that exhibit inhibitory activity against a range of viruses. nih.gov Research has shown that derivatives incorporating this scaffold can effectively target viral replication processes.
In a notable study, a series of pyrazole-based heterocycles were synthesized and evaluated for their antiviral activity against the avian influenza virus (AIV). nih.gov Among the tested compounds, an N'-phenylhydrazide derivative demonstrated significant efficacy. The antiviral potential was assessed by measuring the reduction in the hemagglutination (HA) viral titer in infected chicken embryos. This suggests that the phenylhydrazide moiety plays a crucial role in the observed antiviral effects. nih.gov
Furthermore, related pyrazole (B372694) structures have shown considerable promise. For instance, certain 1,3-diphenylpyrazole derivatives have been reported to provide up to 100% protection in chicks against the Newcastle disease virus (NDV), another significant avian pathogen. nih.gov The antiviral drug Amantadine is often used as a reference in these studies. nih.gov Other research on pyrrolo[2,3-d]pyridazin-7-one nucleosides, which share the core pyrrole ring, found activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov In these studies, the introduction of a bromo-substituent on the pyrrole ring significantly enhanced both antiviral activity and cytotoxicity. nih.gov These findings collectively highlight the potential of pyrrole-carbohydrazide scaffolds as a versatile platform for discovering new antiviral drugs.
Table 2: Antiviral Activity of Selected Heterocyclic Compounds
This table summarizes the antiviral efficacy of various compounds based on the pyrrole or pyrazole scaffold against different viruses.
Compound Virus Assay Activity/Efficacy Source N'-phenylhydrazide derivative (10) Avian Influenza Virus (AIV) Hemagglutination (HA) Titer Reduced HA Titer nih.gov Hydrazone 6 Newcastle Disease Virus (NDV) In vivo protection 100% protection Thiazolidinedione derivative 9 Newcastle Disease Virus (NDV) In vivo protection 100% protection Pyrazolopyrimidine derivative 7 Newcastle Disease Virus (NDV) In vivo protection 95% protection 3-Bromo-pyrrolo[2,3-d]pyridazin-7-one nucleoside HCMV & HSV-1 Cell-based assay Active nih.gov
Antioxidant Activity
Compounds based on the this compound structure have demonstrated notable antioxidant properties. The antioxidant capacity of these molecules is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov This method measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical, which is observed as a color change from violet to yellow. nih.gov
Research on various pyrazole and pyrrole derivatives has shown that the N'-phenylhydrazide moiety can be a significant contributor to antioxidant activity. In one study, a pyridazinone and an N'-phenylhydrazide derivative were identified as the most effective antioxidants among a series of synthesized compounds. nih.gov This highlights the importance of the hydrazide group in radical scavenging.
The nature of substituents on the phenyl ring also plays a critical role in modulating antioxidant potential. For example, in a series of N'-phenyl-pyrrolidine-3-carbohydrazide derivatives, substitutions on the N-phenyl ring, such as methoxy groups, were found to result in significant antioxidant activity. researchgate.net Specifically, 2- and 4-methoxy substitutions on the N-phenyl ring led to compounds with IC50 values of 16.05 ± 0.15 µM and 15.99 ± 0.10 µM, respectively, in the DPPH assay. researchgate.net This suggests that electron-donating groups on the phenyl ring can enhance the ability of the molecule to scavenge free radicals. The findings indicate that the this compound scaffold is a valuable template for developing new antioxidant compounds.
Table 3: Antioxidant Activity of Selected Hydrazide and Hydrazone Derivatives
This table displays the DPPH radical scavenging activity of various compounds, with lower IC50 values indicating higher antioxidant potential.
Compound Scavenging Assay IC50 (µM) Source 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7d) DPPH 16.05 ± 0.15 mdpi.com 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7f) DPPH 15.99 ± 0.10 mdpi.com Catechol hydrazinyl-thiazole (CHT) DPPH 3.28-fold lower than Trolox 2-(2-benzylidenehydrazinyl)-4-(4-chlorophenyl)thiazole derivative DPPH High Activity Vanillin Derivative J-1 DPPH 0.59 µg/mL Vanillin Derivative E-1 DPPH 0.63 µg/mL
An in-depth analysis of the mechanistic pathways and structure-activity relationships (SAR) of this compound and its analogs reveals a complex interplay of structural features that dictate their biological outcomes. This article explores the nuanced effects of chemical modifications and the intrinsic roles of the core moieties, providing a comprehensive overview of the pharmacophore. Furthermore, it delves into the molecular mechanisms, identifying specific biological targets and characterizing the precise binding interactions that govern the compound's efficacy.
Advanced Chemical Applications and Material Science Potential of N Phenyl 1h Pyrrole 2 Carbohydrazide
Coordination Chemistry and Metal Complexation
The hydrazide moiety (–CO–NH–NH–) is a well-established functional group for coordinating with metal ions. The presence of carbonyl oxygen and terminal nitrogen atoms allows these molecules to act as effective chelating agents. The field of coordination chemistry has seen significant growth, focusing on the link between organic-metal substances and their industrial and medicinal properties mdpi.com.
N'-phenyl-1H-pyrrole-2-carbohydrazide as a Ligand in Transition Metal Complexes
This compound functions as a potent ligand, capable of forming stable complexes with various transition metals. The hydrazide group provides bidentate coordination sites, typically involving the carbonyl oxygen and the terminal amine nitrogen, which can bind to a metal center to form a stable five- or six-membered ring. This chelating ability is a common feature among hydrazide derivatives used in coordination chemistry mdpi.com.
The pyrrole (B145914) and phenyl rings can also influence the electronic properties and steric environment of the resulting metal complex. While not directly participating in coordination in all cases, these aromatic systems can engage in non-covalent interactions, further stabilizing the complex's structure. The synthesis of transition metal complexes with related hydrazone ligands has been extensively studied, with the ligands coordinating through azomethine nitrogen and carbonyl oxygen atoms mdpi.com. This establishes a strong precedent for the coordination behavior of this compound.
Catalytic Applications of Metal-Carbohydrazide Complexes (e.g., Cu-catalyzed reactions)
Metal complexes derived from carbohydrazide (B1668358) ligands have demonstrated significant catalytic activity in various organic transformations. A notable example is the use of a copper(I) iodide (CuI) complex with this compound (referred to as L13 in a study) as a catalyst for the amination of aryl halides. researchgate.net This system effectively promotes the coupling of a range of aryl bromides and iodides with amines in pure water, a green solvent, under both microwave irradiation and conventional heating. researchgate.net The reaction proceeds efficiently without the need for an inert atmosphere, highlighting the robustness of the catalyst. researchgate.net
The success of this Cu-catalyzed system underscores the potential of this compound as a supporting ligand in catalysis. The ligand likely stabilizes the copper catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. Other transition metal complexes with similar ligands have also been explored as catalysts for oxidation reactions, such as the oxidation of aniline (B41778) to azobenzene (B91143) using hydrogen peroxide as an oxidant. mdpi.com
| Aryl Halide | Amine | Conditions | Key Feature |
|---|---|---|---|
| Aryl bromides | Various amines | Microwave irradiation or conventional heating | Reaction proceeds in pure water |
| Aryl iodides | Various amines | Microwave irradiation or conventional heating | No inert gas protection required |
Electrochemical and Photophysical Properties
The N-phenylpyrrole core of the molecule is electroactive and photophysically active, suggesting potential applications in electronic and optical materials.
Investigation of Redox Behavior and Electrochemical Polymerization
Pyrrole and its derivatives are renowned for their ability to undergo electrochemical polymerization to form conductive polymers. The electropolymerization mechanism typically involves the oxidation of the pyrrole monomer to a radical cation, which then couples with another radical cation to form a dimer. nsf.gov This process continues, leading to the growth of a polymer film on the electrode surface. nsf.gov For N-substituted pyrroles, this coupling occurs exclusively at the 2 and 5 positions of the pyrrole ring. doi.org
The electrochemical polymerization of N-phenylpyrrole derivatives results in electroactive films with stable redox behavior. doi.org The presence of the phenyl group influences the oxidation potential and the properties of the resulting polymer. It is predicted that this compound would undergo a similar electropolymerization process, with the N-phenylpyrrole unit forming the polymer backbone. doi.org The hydrazide group would act as a pendant functional group, potentially influencing the polymer's morphology, doping level, and ion-binding capabilities. Studies on related pyrrole-based copolymers have shown that functional groups can be used to complex metal ions, indicating potential for creating sensor or catalytic materials. mdpi.com
Fluorescence and Optical Properties for Advanced Materials Development
The N-phenylpyrrole scaffold is known to exhibit interesting photophysical properties. Specifically, 1-phenylpyrrole (B1663985) displays dual fluorescence, with its emission spectrum being highly sensitive to the polarity of the solvent. medchemexpress.com It shows a single emission band in nonpolar solvents and a second, red-shifted band in polar environments. medchemexpress.com This behavior is characteristic of molecules that can form a twisted intramolecular charge transfer (TICT) state.
Given that this compound contains the 1-phenylpyrrole chromophore, it is expected to possess similar fluorescent properties. The presence of the carbohydrazide group could further modulate these properties through hydrogen bonding and by altering the electronic distribution in the molecule. Functionalized 2-arylpyrroles serve as precursors for the synthesis of BODIPY dyes, which are highly valued for their sharp absorption and emission peaks and high fluorescence quantum yields. mdpi.com This highlights the potential of this compound as a building block for novel fluorescent sensors, probes, and other advanced optical materials.
Novel Chemical Transformations and Synthetic Utility Beyond Bioactivity
Beyond its use in coordination chemistry and materials science, this compound is a valuable intermediate in synthetic organic chemistry. The carbohydrazide functional group is a versatile handle for constructing more complex molecular architectures.
For instance, carbohydrazides are readily condensed with aldehydes and ketones to form hydrazones. nih.gov This reaction can be used to link the this compound core to other heterocyclic systems, creating elaborate structures with potential applications in medicinal chemistry or materials. nih.gov The hydrazone pharmacophore (–CO–NH–N=) itself is a key feature in many biologically active compounds. nih.gov
Cycloaddition and Ring Annulation Reactions to Form Fused Heterocycles
The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through cycloaddition and ring annulation reactions. These reactions are fundamental in creating novel polycyclic structures, which are often associated with unique chemical and physical properties.
One of the key reactive sites in this compound is the carbohydrazide functional group (-CONHNH-). This group can participate in various cyclocondensation reactions with bifunctional reagents to construct new heterocyclic rings fused to the pyrrole core. For instance, the reaction of carbohydrazides with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, is a well-established method for the synthesis of pyrazole (B372694) derivatives. While specific studies detailing this reaction with this compound are not extensively documented in the reviewed literature, the general reactivity pattern of carbohydrazides suggests its potential to yield pyrrole-fused pyrazolones. mdpi.commdpi.comnih.gov
Furthermore, the carbohydrazide moiety can be transformed into other reactive intermediates, expanding its synthetic utility. For example, treatment of carbohydrazides with carbon disulfide in the presence of a base typically leads to the formation of 1,3,4-oxadiazole-2-thiones. mdpi.com This transformation opens up pathways to a variety of sulfur-containing fused heterocycles. Similarly, reaction with isothiocyanates can yield thiosemicarbazide (B42300) derivatives, which are versatile precursors for thiazoles and other sulfur- and nitrogen-containing heterocycles. mdpi.com
The pyrrole ring itself can also participate in cycloaddition reactions, although this is less commonly explored in the context of this compound specifically. The aromaticity of the pyrrole ring generally makes it less reactive in traditional Diels-Alder reactions. However, functionalization of the pyrrole ring or the use of highly reactive dienophiles can facilitate such transformations, leading to the formation of complex polycyclic structures. mdpi.com
Synthesis of Hybrid Molecules Incorporating Diverse Pharmacophores
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery and materials science. This compound serves as an excellent platform for the synthesis of such hybrid molecules, owing to the ease with which its carbohydrazide moiety can be derivatized. nih.govresearchgate.netnih.govekb.eg
The terminal nitrogen atom of the hydrazide is a nucleophilic center that readily reacts with a variety of electrophiles, allowing for the introduction of diverse molecular fragments. A common approach is the condensation of the carbohydrazide with various aldehydes or ketones to form the corresponding N-acylhydrazones (Schiff bases). These hydrazones are not merely stable final products but are also versatile intermediates for further cyclization reactions, leading to a wide array of five- and six-membered heterocyclic rings. nih.gov
For instance, the synthesis of hybrid molecules containing a thiazole (B1198619) ring, a well-known pharmacophore with a broad spectrum of biological activities, can be achieved. nih.gov The general Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone, provides a template for such syntheses. nih.govresearchgate.net Starting from this compound, one could envision its conversion to a corresponding thiosemicarbazide, which could then be cyclized with an appropriate α-haloketone to yield a pyrrole-thiazole hybrid.
Similarly, the synthesis of pyrazole -containing hybrids is a common application of carbohydrazides. mdpi.comnih.govresearchgate.net The reaction of a carbohydrazide with a β-dicarbonyl compound is a classical method for constructing the pyrazole ring. mdpi.com This strategy allows for the direct linkage of the pyrrole and pyrazole pharmacophores through the carbohydrazide bridge.
The construction of 1,3,4-oxadiazole and 1,2,4-triazole rings are also well-documented transformations of the carbohydrazide functionality. mdpi.comnih.govacs.orgresearchgate.netnih.govresearchgate.netscirp.orgresearchgate.netkit.edumdpi.comnih.govnih.govchim.it Cyclization of carbohydrazides with reagents like carbon disulfide or cyanogen (B1215507) bromide can lead to the formation of 1,3,4-oxadiazoles. mdpi.comacs.org Reaction with isothiocyanates followed by cyclization can yield 1,2,4-triazolethiones. nih.gov These reactions provide straightforward routes to pyrrole-oxadiazole and pyrrole-triazole hybrids, combining the chemical properties of each heterocyclic system.
A summary of potential hybrid molecules synthesized from this compound is presented in the table below.
| Starting Material | Reagent | Resulting Heterocycle | Hybrid Molecule Type |
| This compound | α-Haloketone (after conversion to thiosemicarbazide) | Thiazole | Pyrrole-Thiazole |
| This compound | β-Dicarbonyl compound | Pyrazole | Pyrrole-Pyrazole |
| This compound | Carbon Disulfide | 1,3,4-Oxadiazole | Pyrrole-Oxadiazole |
| This compound | Isothiocyanate | 1,2,4-Triazole | Pyrrole-Triazole |
Future Research Directions and Perspectives on N Phenyl 1h Pyrrole 2 Carbohydrazide
Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Potency, Selectivity, and Reduced Off-Target Effects
The future of N'-phenyl-1H-pyrrole-2-carbohydrazide in drug discovery hinges on the rational design of next-generation derivatives. This approach moves beyond serendipitous discovery to a targeted strategy based on structure-activity relationships (SAR). By systematically modifying the core structure, researchers can fine-tune its pharmacological profile. For instance, creating hybrid molecules has proven to be a successful strategy; novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids containing substituted 1,2,3-triazole and isoxazole (B147169) moieties have been designed as potential E. coli DNA gyrase inhibitors. researchgate.net
Future synthetic endeavors should explore:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the N'-phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets.
Modification of the Pyrrole (B145914) Ring: The pyrrole moiety itself offers avenues for modification. N-acylation or N-sulfonylation can produce derivatives with altered biological activities. organic-chemistry.org Furthermore, substitutions at other positions on the pyrrole ring can enhance potency, as seen in other heterocyclic compounds.
Bioisosteric Replacement: The carbohydrazide (B1668358) linker (-CONHNH-) can be replaced with other bioisosteric groups to improve metabolic stability and pharmacokinetic properties.
Structure-based design will be instrumental in this process. By understanding how the parent compound and its analogues interact with their biological targets, chemists can design new molecules with improved potency and, crucially, enhanced selectivity to minimize off-target effects. nih.gov
In-depth Characterization of Biological Pathways and Cellular Impact for Comprehensive Understanding
While the synthesis of novel derivatives is critical, a deep understanding of their biological mechanisms is equally important. For this compound and its future analogues, research must focus on elucidating the precise molecular pathways they modulate.
Recent studies on related pyrrole hydrazones have shown promising results, indicating that these compounds can possess significant antiproliferative activity. nih.gov For example, a novel pyrrole hydrazone derivative, 1C , was found to be selective against human melanoma cells, inducing apoptosis and causing cell cycle arrest in the S phase. nih.gov This suggests that derivatives of this compound could function through similar mechanisms.
Future investigations should employ a range of modern biological techniques to:
Identify Molecular Targets: Utilize methods like affinity chromatography and proteomics to identify the specific proteins or enzymes with which the compounds interact. Pyrrolamide derivatives have been known to target DNA gyrase B (GyrB) and ParE. researchgate.net
Analyze Cellular Effects: Conduct detailed cell-based assays to understand the impact on cellular processes. Flow cytometry can be used to analyze the cell cycle, revealing effects like the S-phase arrest observed with related compounds. nih.gov
Elucidate Signaling Pathways: Use transcriptomics and Western blotting to map the signaling cascades affected by the compounds, providing a comprehensive picture of their cellular impact.
This in-depth characterization will not only validate the therapeutic potential of these compounds but also provide invaluable information for the rational design of more effective and safer next-generation drugs.
Exploration of Novel Therapeutic and Industrial Applications Beyond Current Scope
The structural motifs within this compound are associated with a wide spectrum of biological activities, suggesting its potential extends beyond a single therapeutic area. Pyrrole and its derivatives are known to possess antibacterial, antitumor, anti-inflammatory, and analgesic properties. nih.gov The hydrazone moiety is also a pharmacophore present in numerous drugs with antimicrobial, anticancer, and anti-inflammatory effects. nih.gov
Based on these precedents, future research could explore the following therapeutic applications:
Anticancer Agents: Given the antiproliferative effects of related pyrrole hydrazones, a key area of investigation is their potential as anticancer drugs. nih.gov Research on indole-carbohydrazide derivatives has identified compounds with potent cytotoxic activity against various cancer cell lines, acting as tubulin inhibitors. rsc.org
Antimicrobial Agents: The demonstrated activity of pyrrole-based hybrids against bacterial DNA gyrase suggests a strong potential for developing new antibiotics, which are urgently needed to combat antimicrobial resistance. researchgate.net Pyrazole (B372694) carbohydrazide derivatives have also shown promise as leishmanicidal agents. nih.gov
Neurodegenerative Diseases: Researchers have designed and evaluated pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives as dual inhibitors of acetylcholinesterase (AChE) and BACE 1, two key enzymes in Alzheimer's disease. rsc.org This indicates a potential avenue for this compound derivatives in neurotherapeutics.
Beyond medicine, pyrrole-containing compounds have applications in materials science, serving as components in dyes, catalysts, and polymers. semanticscholar.org The luminescent properties discovered in some N-acyl pyrazole derivatives suggest that this compound analogues could be explored for use in functional materials. nih.gov
Advanced Computational Methodologies for Predictive Design, Lead Optimization, and De Novo Drug Discovery
Computer-aided drug design (CADD) is an indispensable tool in modern medicinal chemistry, accelerating the discovery process and reducing costs. nih.gov For this compound, computational methods can be applied at every stage of the research pipeline.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Molecular docking simulations have been used to suggest that indole-carbohydrazide derivatives inhibit tubulin by binding at the colchicine (B1669291) site. rsc.org Similarly, simulations of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have provided valuable information on their binding mode to E. coli DNA gyrase B. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities. mdpi.com These models can be used to predict the activity of newly designed derivatives before they are synthesized, helping to prioritize the most promising candidates.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. mdpi.com This early-stage virtual screening helps to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures. For example, ADME predictions for certain pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives indicated favorable physicochemical properties. rsc.org
These in silico methods allow for the rapid screening of virtual libraries of this compound derivatives, guiding lead optimization and even facilitating the de novo design of entirely new chemical entities with desired properties. nih.gov
Integration of Sustainable Chemistry Principles for Scalable and Environmentally Benign Synthesis
As the chemical industry moves towards more environmentally responsible practices, the integration of green chemistry principles into the synthesis of this compound and its derivatives is essential. semanticscholar.org The synthesis of pyrroles is an area of great interest, and many strategies have been developed to make these processes more efficient and eco-friendly. researchgate.net
Future research should focus on:
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. semanticscholar.orgresearchgate.net The Paal-Knorr condensation, a key reaction for forming the pyrrole ring, has been successfully performed in water. researchgate.net
Catalysis: Developing and utilizing recyclable and non-toxic catalysts. Iron(III) chloride and various clays (B1170129) have been used as efficient catalysts for pyrrole synthesis. organic-chemistry.orgmdpi.com Graphene oxide has also been employed as a recyclable catalyst for the Paal-Knorr reaction. researchgate.net
Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound activation, which can increase reaction rates and reduce energy consumption. semanticscholar.org Solvent-free methods, such as ball milling, have also been shown to be effective and versatile for synthesizing related heterocyclic compounds like N-acyl pyrazoles. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. Multicomponent reactions are particularly attractive in this regard as they can construct complex molecules in a single, efficient step. semanticscholar.org
By adopting these principles, the synthesis of these valuable compounds can be made more sustainable, scalable, and cost-effective, which is crucial for their potential translation to industrial and pharmaceutical applications.
Multi-disciplinary Research Collaborations for Comprehensive Elucidation and Translation of Findings
The comprehensive exploration of this compound from a laboratory curiosity to a clinically or industrially viable product requires a collaborative, multi-disciplinary approach. The complexity of modern drug discovery and materials science necessitates the integration of expertise from various fields.
Effective research programs will involve collaborations between:
Synthetic Organic Chemists: To design and execute efficient and sustainable syntheses of novel derivatives. researchgate.net
Computational Chemists: To perform in silico modeling, predict properties, and guide the design process. nih.gov
Biologists and Pharmacologists: To conduct in vitro and in vivo testing, elucidate mechanisms of action, and evaluate therapeutic efficacy. nih.gov
Toxicologists: To assess the safety profiles of lead compounds using both computational and experimental methods. mdpi.com
Material Scientists: To explore non-therapeutic applications, such as the development of novel functional materials. semanticscholar.org
Such collaborations create a synergistic environment where data from one discipline informs the research direction of another, leading to a more holistic understanding of the compound's potential and accelerating the translation of fundamental research findings into tangible applications.
Q & A
Q. How do time-resolved spectroscopic techniques elucidate the kinetics of metal-ligand complexation?
- Answer : Stopped-flow UV-Vis spectroscopy monitors absorbance changes at λ_max (~450 nm for Cu(II) complexes) to determine rate constants (k ≈ 10³ M⁻¹s⁻¹). Global analysis software (e.g., SPECFIT) deconvolutes multi-step mechanisms, such as ligand substitution followed by redox processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
